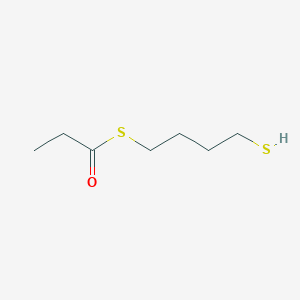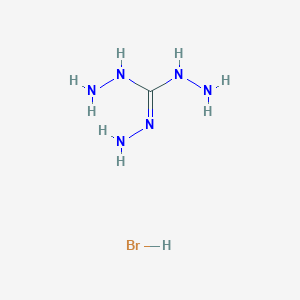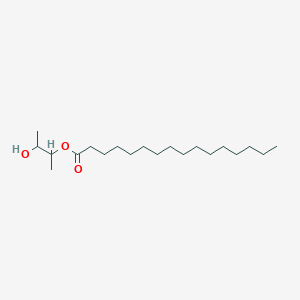
3-Hydroxybutan-2-YL hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybutan-2-YL hexadecanoate is an ester compound formed from the reaction between 3-hydroxybutan-2-one and hexadecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which combines a hydroxybutanone moiety with a long-chain fatty acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutan-2-YL hexadecanoate typically involves the esterification of 3-hydroxybutan-2-one with hexadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Hydroxybutan-2-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-YL hexadecanoate or hexadecanoic acid.
Reduction: Formation of 3-hydroxybutan-2-yl alcohol.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
3-Hydroxybutan-2-YL hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for cosmetics and personal care products.
作用機序
The mechanism of action of 3-Hydroxybutan-2-YL hexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and cellular components, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
3-Hydroxybutan-2-one: A precursor in the synthesis of 3-Hydroxybutan-2-YL hexadecanoate, known for its role in fermentation processes.
Hexadecanoic acid: A long-chain fatty acid commonly found in natural fats and oils.
3-Hydroxybutan-2-YL octanoate: An ester with a shorter fatty acid chain, used for comparison in studies of ester properties.
Uniqueness
This compound is unique due to its combination of a hydroxybutanone moiety with a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
CAS番号 |
60715-72-2 |
|---|---|
分子式 |
C20H40O3 |
分子量 |
328.5 g/mol |
IUPAC名 |
3-hydroxybutan-2-yl hexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19(3)18(2)21/h18-19,21H,4-17H2,1-3H3 |
InChIキー |
LDKIUHCQEPSJOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


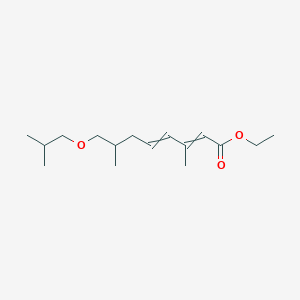
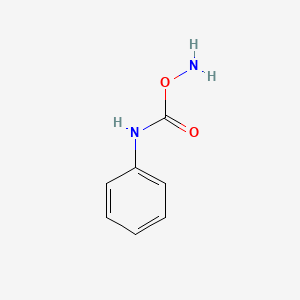
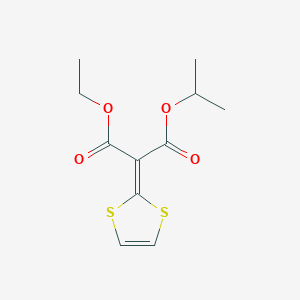
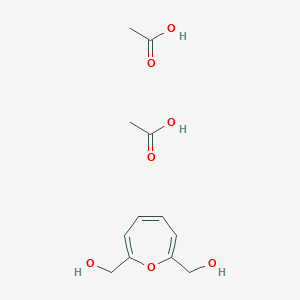


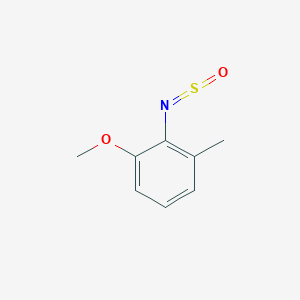

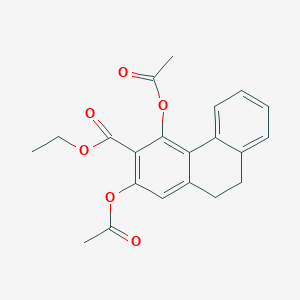
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
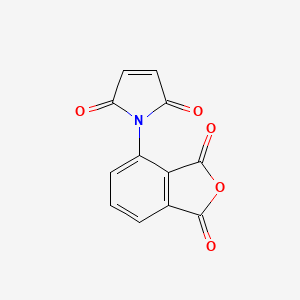
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
